2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine

Catalog No.
S8120412
CAS No.
M.F
C14H21N3
M. Wt
231.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]p...

Product Name

2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine

IUPAC Name

2-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)propan-1-amine

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

InChI

InChI=1S/C14H21N3/c1-9(2)13(15)14-16-11-7-5-6-8-12(11)17(14)10(3)4/h5-10,13H,15H2,1-4H3

InChI Key

GLGRAKFPBPEDIZ-UHFFFAOYSA-N

SMILES

CC(C)C(C1=NC2=CC=CC=C2N1C(C)C)N

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1C(C)C)N

2-Methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine, also known as 2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine, is a chemical compound with the molecular formula C12H17N3C_{12}H_{17}N_3 and a molecular weight of approximately 203.28 g/mol. It is characterized by a benzimidazole moiety, which is a fused bicyclic structure containing both benzene and imidazole rings. This compound has garnered interest in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine can be attributed to the presence of the amine functional group, which can participate in various reactions such as:

  • N-Alkylation: The amine can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The amine can undergo acylation to form amides.
  • Condensation Reactions: It may participate in condensation reactions with aldehydes or ketones to form imines.

These reactions are significant for modifying the compound's structure to enhance its biological properties or to synthesize derivatives for further study.

Research indicates that compounds containing the benzimidazole structure exhibit a range of biological activities, including:

  • Antimicrobial Activity: Benzimidazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Some studies suggest that benzimidazole derivatives may inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
  • Antiviral Effects: Certain analogs have demonstrated potential antiviral activity against viruses such as HIV and HCV.

The specific biological activity of 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine is still under investigation, but its structural features suggest promising pharmacological potential .

The synthesis of 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine typically involves several steps:

  • Formation of Benzimidazole: The initial step often includes the condensation of o-phenylenediamine with an appropriate carboxylic acid or derivative to form the benzimidazole core.
  • Alkylation: The synthesized benzimidazole can then be alkylated using propan-2-amine in the presence of a base to introduce the propanamine side chain.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the introduction of various substituents, enabling the exploration of structure–activity relationships .

The applications of 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amine are primarily in medicinal chemistry and pharmacology. Its potential uses include:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Research Tool: To study biological pathways involving benzimidazole derivatives.

Given its structural characteristics, it may also serve as a scaffold for designing more complex compounds with enhanced efficacy and selectivity .

Interaction studies of 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amines are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Synergistic Effects: Investigating potential synergistic interactions with other drugs or compounds that may enhance therapeutic effects.

Such studies help elucidate the mechanisms underlying its biological activity and inform dosage and combination therapies .

Several compounds share structural similarities with 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amines, including:

Compound NameMolecular FormulaKey Features
5-MethylbenzimidazoleC8H8N2Simple benzimidazole structure
3-(Benzimidazolyl)propanamideC10H12N4OContains amide functional group
4-MethylbenzimidazoleC9H10N2Methyl substitution on the benzene ring

Uniqueness

What sets 2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propan-1-amines apart is its unique combination of a branched alkane side chain and a methyl-substituted benzimidazole core. This structural diversity may contribute to distinct biological activities compared to other benzimidazoles, making it a valuable candidate for further research in drug development .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.173547683 g/mol

Monoisotopic Mass

231.173547683 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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